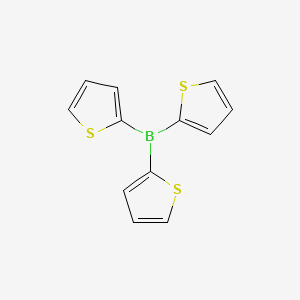

Tri(thiophen-2-yl)borane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tri(thiophen-2-yl)borane is a useful research compound. Its molecular formula is C12H9BS3 and its molecular weight is 260.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics

1.1. OLEDs and Light Emitting Diodes

Tri(thiophen-2-yl)borane and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs). The incorporation of thiophene units enhances the electronic properties of these materials, making them suitable for use as electron transport layers and emitters. Research indicates that triarylborane-based materials exhibit strong photoluminescence and efficient charge transport, which are crucial for high-performance OLEDs . For instance, compounds containing this compound have demonstrated potential as blue emitters, contributing to the development of full-color displays .

1.2. Photovoltaic Devices

In addition to OLEDs, this compound is also being explored in organic photovoltaic (OPV) devices. Its ability to facilitate efficient charge separation and transport makes it a valuable component in the design of donor-acceptor systems within OPVs. The incorporation of boron enhances the light absorption properties and overall efficiency of these devices .

Sensing Applications

2.1. Anion Sensors

this compound exhibits strong Lewis acidity, which allows it to interact selectively with anions. This property has been harnessed in the development of anion sensors that can detect various anionic species in solution. The unique photophysical properties of this compound facilitate the design of fluorescent sensors that provide real-time detection of anions, making them useful in environmental monitoring and biochemical applications .

2.2. Bioimaging

The photostability and fluorescence characteristics of this compound derivatives allow for their application in bioimaging techniques. These compounds can be utilized as fluorescent probes for cellular imaging, enabling researchers to visualize biological processes at the molecular level .

Materials Science

3.1. Conductive Polymers

this compound can serve as a building block for conductive polymers due to its excellent electronic properties. The integration of boron into thiophene-based polymers enhances their conductivity and stability, making them suitable for applications in flexible electronics and sensors . Recent studies have focused on synthesizing polymers with improved charge transport characteristics by incorporating this compound into their structure.

3.2. Molecular Switches

The unique electronic properties of this compound enable its use in molecular switches, which can be toggled between different states by external stimuli such as light or electrical signals. This capability is particularly valuable in the development of smart materials and devices that respond dynamically to environmental changes .

Case Studies

Analyse Des Réactions Chimiques

Hydroboration Reactions

Hydroboration reactions involving tri(thiophen-2-yl)borane typically utilize transition metal catalysts, such as iridium, to facilitate the reaction with various substrates. These reactions are significant for forming new carbon-boron bonds, which are essential for the synthesis of polyfunctionalized thiophenes.

Table 1: Iridium-Catalyzed Borylation of Thiophenes

| Entry | Substrate | Reaction Time | Product Yield (%) |

|---|---|---|---|

| 1 | Thiophene | 1 h | 92 |

| 2 | 3-Methylthiophene | 10 min | 78 |

| 3 | 2,5-Dimethylthiophene | 30 min | 94 |

| 4 | Thiophene with acyl group | 30 min | 93 |

| 5 | Thiophene with trimethylsilyl group | 30 min | 85 |

The yields indicate that the reactions are efficient and demonstrate high regioselectivity, particularly for substituted thiophenes .

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution reactions. This process allows for the introduction of various functional groups onto the thiophene rings without disrupting the C–B bond. Such reactions are valuable in modifying the electronic properties of the compound.

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a prominent method for utilizing this compound. In this reaction, this compound acts as a boron source to couple with aryl halides or other electrophiles in the presence of a palladium catalyst.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Halide | Reaction Conditions | Product Yield (%) |

|---|---|---|---|

| 1 | Bromobenzene | Pd(OAc)₂, K₂CO₃, THF, reflux | 85 |

| 2 | Iodobenzene | Pd(PPh₃)₂Cl₂, K₃PO₄, DMF | 90 |

| 3 | Chlorobenzene | Pd(dppf)Cl₂, NaOH, ethanol | 75 |

These reactions highlight the versatility of this compound in forming complex organic molecules through carbon-carbon bond formation .

Mechanism of Hydroboration

The hydroboration mechanism involves the coordination of this compound with an alkene or alkyne substrate facilitated by an iridium catalyst. The iridium facilitates the transfer of a hydride from boron to the substrate, leading to the formation of borylated products.

Mechanism of Electrophilic Substitution

In electrophilic aromatic substitution, the thiophene rings undergo activation by electrophiles due to the electron-rich nature imparted by the boron atom. The mechanism typically involves the formation of a sigma complex followed by deprotonation to restore aromaticity.

Mechanism of Cross-Coupling

For Suzuki-Miyaura cross-coupling, the mechanism starts with oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with this compound and finally reductive elimination to yield the coupled product.

Propriétés

Formule moléculaire |

C12H9BS3 |

|---|---|

Poids moléculaire |

260.2 g/mol |

Nom IUPAC |

trithiophen-2-ylborane |

InChI |

InChI=1S/C12H9BS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |

Clé InChI |

WNHGDJMTHKSXPJ-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.